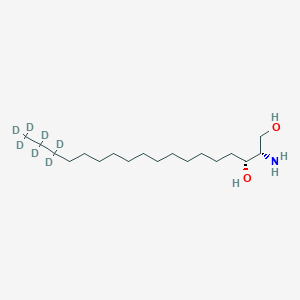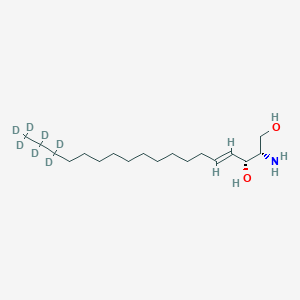![molecular formula C46H84NO10P B3026257 (7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Overview
Description
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (HpETE) at the sn-2 position. This compound is produced via the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase . It plays a significant role in various biological processes, including ferroptosis, a form of regulated cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by the enzyme 15-lipoxygenase . The reaction conditions typically involve the presence of oxygen and the enzyme at specific concentrations to ensure the selective oxidation of the arachidonoyl group to form the HpETE derivative .
Industrial Production Methods
These processes would need to be optimized for yield, purity, and cost-effectiveness, potentially involving bioreactors and controlled environmental conditions to maintain enzyme activity and stability .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC primarily undergoes oxidation reactions due to the presence of the hydroperoxy group at the sn-2 position . It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: The primary reagent is 15-lipoxygenase, which catalyzes the oxidation of the arachidonoyl group
Reduction: Reducing agents such as glutathione peroxidase can reduce the hydroperoxy group to a hydroxyl group.
Substitution: Various nucleophiles can substitute the hydroperoxy group under appropriate conditions.
Major Products
Scientific Research Applications
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions involving lipoxygenases
Biology: It plays a role in cell signaling and membrane dynamics, particularly in the context of ferroptosis.
Industry: Its properties as a phospholipid make it relevant in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC exerts its effects primarily through its role in ferroptosis. The hydroperoxy group at the sn-2 position is crucial for this process. The compound is oxidized by 15-lipoxygenase, leading to the formation of lipid peroxides that disrupt cellular membranes and trigger cell death . The molecular targets include various components of the cell membrane and signaling pathways involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: This compound is similar but contains a hydroxyl group instead of a hydroperoxy group at the sn-2 position.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC: The precursor to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC, containing an arachidonoyl group at the sn-2 position.
Uniqueness
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is unique due to its specific role in ferroptosis and its formation via enzymatic oxidation. Its hydroperoxy group is a key feature that distinguishes it from other similar phospholipids and contributes to its biological activity .
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO10P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(48)53-41-44(42-55-58(51,52)54-40-39-47(3,4)5)56-46(49)38-34-30-27-24-21-18-19-22-25-28-32-36-43(57-50)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3,(H-,50,51,52)/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVJELKWXFHACO-MYWIMKJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
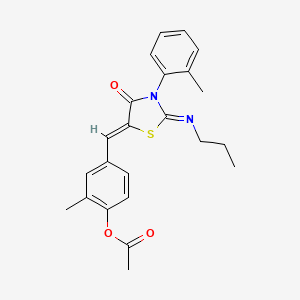
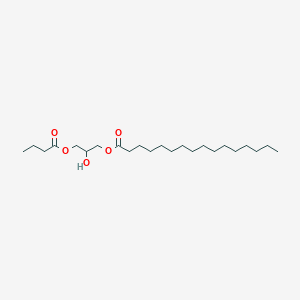
![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

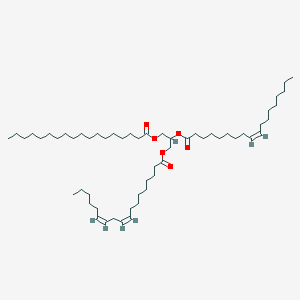
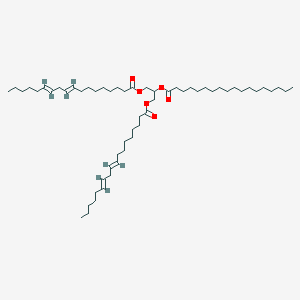
![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
